molecular formula C11H10ClN3O2S B8388318 6-chloro-N-(4-methylsulfonylphenyl)pyrazin-2-amine

6-chloro-N-(4-methylsulfonylphenyl)pyrazin-2-amine

Cat. No.: B8388318
M. Wt: 283.73 g/mol
InChI Key: KUVZTXJLEOMCSQ-UHFFFAOYSA-N
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Description

6-chloro-N-(4-methylsulfonylphenyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C11H10ClN3O2S and its molecular weight is 283.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

6-chloro-N-(4-methylsulfonylphenyl)pyrazin-2-amine

InChI

InChI=1S/C11H10ClN3O2S/c1-18(16,17)9-4-2-8(3-5-9)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15)

InChI Key

KUVZTXJLEOMCSQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=CN=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-bromo-4-(methylsulfonyl)benzene (18.6 g, 79.12 mmol) then cesium carbonate (33.5 g, 102.85 mmol) were successively added to a solution of 6-chloropyrazin-2-amine (10.25 g, 79.12 mmol) in 1,4-dioxane (300 ml). The mixture was purged with nitrogen, then (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (2.75 g, 4.75 mmol) and diacetoxypalladium (0.533 g, 2.37 mmol) were added, the mixture was purged with nitrogen then heated to 85°C for 3 hours. After cooling the mixture was diluted with ethylacetate (300 mL), filtered, the solid washed with ethyl acetate (2x100 mL). Filtrate was washed with water (500 mL) => _emulsion, 100 mL of brine were added to help separation of layers._ Organics were washed with brine and dried over MgSO4. Crude product (28g) was purified by flash chromatography on silica gel (solid deposit) eluting with 1 to 4% methanolic ammonia (7 N) in dichloromethane => _no separation !! crude was flushed_. The solvent was evaporated to dryness to afford crude product (22g). It was recrystallised from EtOAc (~450 mL) to afford 6-chloro-N-(4-(methylsulfonyl)phenyl)pyrazin-2-amine (14.00 g, 62.4 %, EN03787-21-01) as a white crystalline solid => _purity = 91%, contains 6.9% EtOAc_. Silica (63-200 µm) was added to filtrate and it was concentrated to dryness to be purified by flash chromatography on silica gel eluting with 1 to 4% methanolic ammonia (7 N) in dichloromethane => _again, no separation !!_ Fractions containing product were combined and concentrated to dryness. Residue (4.3g) was recrystallised from EtOAc (~70 mL) to afford 6-chloro-N-(4-(methylsulfonyl)phenyl)pyrazin-2-amine (1.80 g, 8.0 %, EN03787-21-02) as a white crystalline solid => _purity = 91%, contains 6.5% EtOAc._ **_HMS03866_**
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Synthesis routes and methods II

Procedure details

2,6-dichloropyrazine (287 mg, 1.93 mmol), 4-(methylsulfonyl)aniline (330 mg, 1.93 mmol), diacetoxypalladium (43.3 mg, 0.19 mmol), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (120 mg, 0.19 mmol) and cesium carbonate (690 mg, 2.12 mmol) in 1,4-dioxane (2 mL) were degazed and stirred at 90 °C for 16 hours under nitrogen. The reaction mixture was evaporated to dryness and was purified by preparative HPLC using a Waters SunFire reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length, flow rate of 40 ml / minute) and decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The fractions containing the desired compound were evaporated to dryness to afford 6-chloro-N-(4-(methylsulfonyl)phenyl)pyrazin-2-amine (120 mg, 21.95 %) as a yellow solid.
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